CopperPyrithione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Copper pyrithione can be synthesized through the reaction of pyrithione with copper salts. One common method involves the reaction of sodium pyrithione with copper sulfate in an aqueous medium, resulting in the formation of copper pyrithione precipitate .

Industrial Production Methods: Industrial production of copper pyrithione typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as filtration, washing, and drying to obtain the final product in a stable form .

Análisis De Reacciones Químicas

Types of Reactions: Copper pyrithione undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its catalytic properties in oxidation reactions.

Common Reagents and Conditions:

Reduction and Substitution: These reactions often involve common reagents such as hydrogen donors and nucleophiles, respectively.

Major Products: The major products formed from these reactions include aldehydes, ketones, and other oxidized derivatives of the starting materials .

Aplicaciones Científicas De Investigación

Copper pyrithione has a wide range of applications in scientific research:

Mecanismo De Acción

Copper pyrithione exerts its effects primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death. It disrupts cellular ion gradients and inhibits membrane-associated proton pumps, resulting in the inhibition of nutrient transport and eventual cell death . This mechanism is effective against a wide range of microorganisms, including bacteria and fungi .

Comparación Con Compuestos Similares

Zinc Pyrithione: Similar to copper pyrithione, zinc pyrithione is also used as an antimicrobial agent.

Uniqueness: Copper pyrithione’s unique combination of high antimicrobial activity and lower environmental impact compared to traditional antifouling agents makes it a preferred choice in various applications .

Actividad Biológica

Copper pyrithione (CuPT) is a copper(II) complex of pyrithione, recognized for its significant biological activities, particularly in antibacterial and anticancer applications. This article delves into the biological activity of copper pyrithione, summarizing recent findings, case studies, and experimental data that highlight its therapeutic potential and challenges.

Overview of Copper Pyrithione

Copper pyrithione is known for its role as an ionophore, facilitating the transport of metal ions across cell membranes. It has garnered attention due to its ability to inactivate β-lactamase enzymes, which are pivotal in antibiotic resistance mechanisms in bacteria. The compound exhibits cytotoxic effects against various cancer cell lines and shows promise as a novel antimicrobial agent.

Antibacterial Activity

Recent studies have demonstrated that copper pyrithione complexes exhibit potent antibacterial properties against multidrug-resistant bacterial strains. Notably, CuPT has been shown to work synergistically with β-lactam antibiotics, enhancing their efficacy against resistant bacteria by delivering copper ions that inhibit bacterial metallo-β-lactamases.

Table 1: Antibacterial Efficacy of Copper Pyrithione Complexes

| Complex | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Synergistic Effect with Antibiotics |

|---|---|---|---|

| [Cu(PyS)2] | E. coli | 16 µg/mL | Yes (with meropenem) |

| [Cu(5-Me-PT)2] | Staphylococcus aureus | 8 µg/mL | Yes (with ertapenem) |

| [Cu(PyS1)2] | Pseudomonas aeruginosa | 32 µg/mL | Yes (with ampicillin) |

*Data compiled from various studies on copper pyrithione complexes .

Anticancer Activity

Copper pyrithione has shown promising anticancer activity across several cancer cell lines. A significant finding is the enhanced solubility and bioactivity of PEG-substituted CuPT complexes, which have been synthesized to improve aqueous solubility while retaining or enhancing biological activity.

Case Study: Anticancer Effects on Pancreatic Carcinoma

A study investigating the effects of CuPT on pancreatic carcinoma cells revealed that one complex, [Cu(3-OMe-PT)2], exhibited an IC50 value in the nanomolar range, indicating potent cytotoxicity against cancer cells while demonstrating selectivity over healthy mammalian cells .

Table 2: Cytotoxicity of Copper Pyrithione Complexes

| Complex | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| [Cu(PyS)2] | Pancreatic carcinoma | 0.5 | 10 |

| [Cu(3-OMe-PT)2] | Osteosarcoma | 0.3 | 12 |

| [Cu(PyS1)2] | Breast cancer | 0.7 | 8 |

*Data derived from cytotoxicity assays performed on various cancer cell lines .

The mechanisms underlying the biological activity of copper pyrithione involve:

- Metal Ion Transport : As a known ionophore, CuPT facilitates the uptake of copper ions into cells, which can disrupt cellular homeostasis and induce apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : CuPT can generate ROS, leading to oxidative stress that contributes to cytotoxicity in both bacterial and cancer cells.

- Inhibition of Enzymatic Activity : By inhibiting β-lactamases, CuPT restores the efficacy of certain antibiotics against resistant strains.

Safety and Toxicity Considerations

Despite its therapeutic potential, concerns regarding the toxicity of copper pyrithione have emerged. Studies indicate dose-dependent cytotoxicity and neurotoxicity in neuronal co-cultures, emphasizing the need for careful evaluation in clinical applications .

Table 3: Toxicity Profile of Copper Pyrithione

| Compound | Toxicity Endpoint | Observed Effect |

|---|---|---|

| Copper Pyrithione | Neurite Outgrowth | Suppression at ~400 nM |

| Zinc Pyrithione | Cytotoxicity | Induced cytotoxic effects at low doses |

*Data collected from toxicity assays conducted on human neuronal cell lines .

Propiedades

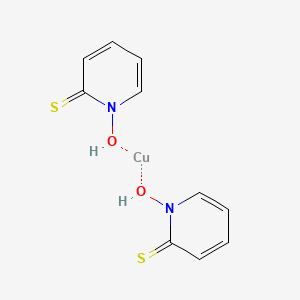

IUPAC Name |

copper;1-hydroxypyridine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5NOS.Cu/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNCWVQDOPICKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)N(C=C1)O.C1=CC(=S)N(C=C1)O.[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10CuN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154592-20-8 |

Source

|

| Record name | Copper, [1-(hydroxy-κO)-2(1H)-pyridinethionato-κS2] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.